molecular formula C15H22BrNO2 B2370973 Tert-butyl N-(3-bromophenyl)-N-butylcarbamate CAS No. 925932-66-7

Tert-butyl N-(3-bromophenyl)-N-butylcarbamate

Cat. No.: B2370973
CAS No.: 925932-66-7
M. Wt: 328.25
InChI Key: DHSJZYQBFRBFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-bromophenyl)-N-butylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a butylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromophenyl)-N-butylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-bromophenyl)-N-butylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: Tert-butyl N-(3-bromophenyl)-N-butylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of carbamates on enzyme activity and protein interactions. It may also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromophenyl)-N-butylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl N-(3-bromophenyl)-N-ethylcarbamate
  • Tert-butyl N-(3-chlorophenyl)-N-butylcarbamate
  • Tert-butyl N-(3-fluorophenyl)-N-butylcarbamate

Comparison: Tert-butyl N-(3-bromophenyl)-N-butylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s interactions with other molecules and its overall reactivity .

Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)-N-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-5-6-10-17(14(18)19-15(2,3)4)13-9-7-8-12(16)11-13/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSJZYQBFRBFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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